-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737639.png)
[2-(diethylamino)ethyl]({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features a pyrazole ring substituted with a difluoroethyl group and a diethylaminoethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with the preparation of 1-(2,2-difluoroethyl)-1H-pyrazole.
Step 1: The pyrazole ring is synthesized through the reaction of hydrazine with 2,2-difluoroacetyl chloride under basic conditions.
Step 2: The resulting 1-(2,2-difluoroethyl)-1H-pyrazole is then reacted with formaldehyde and diethylamine in a Mannich reaction to introduce the diethylaminoethyl group.
Industrial Production Methods
In an industrial setting, the synthesis of 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the difluoroethyl group, potentially converting it to a non-fluorinated ethyl group.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Ethyl-substituted pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes due to its structural similarity to known inhibitors.
Receptor Binding: Studied for its ability to bind to certain biological receptors, making it a candidate for drug development.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anti-cancer properties.
Industry
Material Science:
Mécanisme D'action
The mechanism of action of 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with molecular targets such as enzymes and receptors. The difluoroethyl group and the pyrazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The diethylaminoethyl side chain may enhance the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine: vs. : The presence of diethylamino vs. dimethylamino groups can significantly affect the compound’s reactivity and biological activity.
2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine: vs. : The substitution of fluorine with chlorine alters the compound’s electronic properties and reactivity.
Uniqueness
The unique combination of a difluoroethyl group and a diethylaminoethyl side chain in 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C12H22F2N4 |
|---|---|
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-N',N'-diethylethane-1,2-diamine |
InChI |
InChI=1S/C12H22F2N4/c1-3-17(4-2)6-5-15-7-11-8-16-18(9-11)10-12(13)14/h8-9,12,15H,3-7,10H2,1-2H3 |
Clé InChI |
YGSSRDYPMQTNRJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNCC1=CN(N=C1)CC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(butan-2-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11737566.png)
![3-methyl-1-(2-methylpropyl)-N-[(thiophen-2-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11737579.png)
![1-cyclopentyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11737581.png)
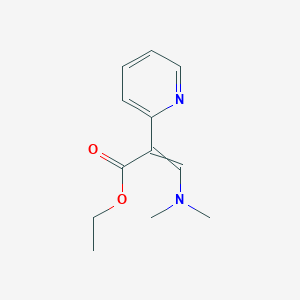
![1-{[1-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}piperidin-4-amine](/img/structure/B11737591.png)
![N-[(2,3-difluorophenyl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11737595.png)
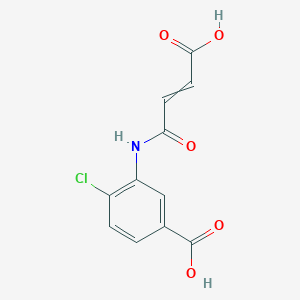
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11737619.png)
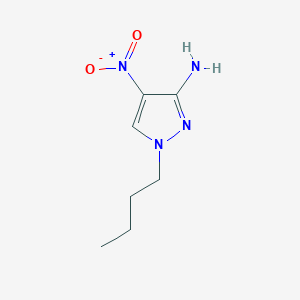
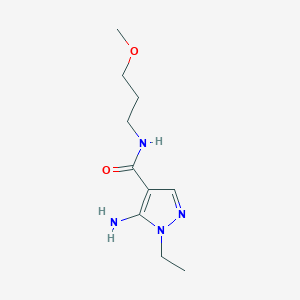
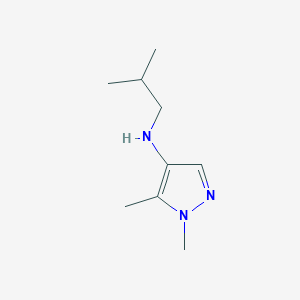
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11737637.png)
![1-(2-fluoroethyl)-5-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11737644.png)
